tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 2742660-38-2
VCID: VC11585681
InChI: InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3
SMILES:
Molecular Formula: C14H22INO2
Molecular Weight: 363.23 g/mol

tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate

CAS No.: 2742660-38-2

Cat. No.: VC11585681

Molecular Formula: C14H22INO2

Molecular Weight: 363.23 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate - 2742660-38-2

Specification

CAS No. 2742660-38-2
Molecular Formula C14H22INO2
Molecular Weight 363.23 g/mol
IUPAC Name tert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate
Standard InChI InChI=1S/C14H22INO2/c1-12(2,3)18-11(17)16-5-4-10(6-16)13-7-14(15,8-13)9-13/h10H,4-9H2,1-3H3
Standard InChI Key MYBCEHQSIKPJGZ-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)I

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclo[1.1.1]pentane scaffold, a strained hydrocarbon system consisting of three fused rings with bridgehead iodination at the 3-position. This core is substituted with a pyrrolidine ring, which is further functionalized by a tert-butyl carbamate group at the 1-position. The iodine atom introduces both steric bulk and electronic polarization, enhancing reactivity in cross-coupling reactions.

Key Structural Features:

  • Bicyclo[1.1.1]pentane moiety: A rigid, three-dimensional structure that mimics aromatic rings while offering improved metabolic stability.

  • Iodine substituent: A heavy halogen enabling facile functionalization via transition metal-catalyzed reactions.

  • Pyrrolidine-carbamate group: A nitrogen-containing heterocycle that enhances solubility and provides a handle for further derivatization.

Physicochemical Data

The compound’s physical and chemical properties are critical for its handling and application in research:

PropertyValue
Molecular FormulaC14H22INO2\text{C}_{14}\text{H}_{22}\text{INO}_2
Molecular Weight363.23 g/mol
IUPAC Nametert-butyl 3-(3-iodo-1-bicyclo[1.1.1]pentanyl)pyrrolidine-1-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CCC(C1)C23CC(C2)(C3)I
Purity95%

The tert-butyl group confers steric protection to the carbamate, enhancing stability under basic and neutral conditions, while the iodine atom facilitates downstream modifications such as Suzuki-Miyaura couplings.

Synthesis and Preparation

Synthetic Routes

The synthesis of tert-butyl 3-{3-iodobicyclo[1.1.1]pentan-1-yl}pyrrolidine-1-carboxylate typically involves multi-step protocols, leveraging iodination and carbamate formation. A representative pathway includes:

  • Preparation of Bicyclo[1.1.1]pentane Precursor:
    Bicyclo[1.1.1]pentane derivatives are synthesized via [2π+2σ] cycloaddition reactions or radical-based methods. For example, iodination at the bridgehead position is achieved using iodine monochloride (ICl) under controlled conditions.

  • Pyrrolidine Functionalization:
    The pyrrolidine ring is introduced through nucleophilic substitution or reductive amination. tert-Butyl carbamate protection is then applied using di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base such as triethylamine.

  • Final Coupling:
    The iodinated bicyclo[1.1.1]pentane is coupled to the Boc-protected pyrrolidine via palladium-catalyzed cross-coupling, ensuring regioselectivity at the bridgehead position.

Optimization and Yield

Reaction conditions significantly impact yield and purity. For instance, maintaining temperatures below −20°C during iodination minimizes side reactions, while palladium catalysts (e.g., Pd(PPh3_3)4_4) enhance coupling efficiency. Typical isolated yields range from 60–75%, with purity exceeding 95% after column chromatography.

Applications in Medicinal Chemistry

Bioisosteric Replacement

The bicyclo[1.1.1]pentane core serves as a non-classical bioisostere for para-substituted benzene rings, addressing limitations such as metabolic instability and poor solubility. This substitution has been validated in inhibitors targeting enzymes like indoleamine-2,3-dioxygenase 1 (IDO1), where the compound’s rigid structure improves binding affinity and pharmacokinetics.

Targeted Drug Discovery

The iodine atom’s versatility enables rapid diversification into analogs for structure-activity relationship (SAR) studies. For example, Suzuki-Miyaura couplings with aryl boronic acids generate derivatives evaluated for anticancer and anti-inflammatory activity.

Chemical Behavior and Reactivity

Halogen Bonding and Cross-Coupling

The C–I bond participates in halogen bonding interactions, influencing molecular recognition in protein-ligand complexes. Additionally, it undergoes efficient cross-coupling under Stille or Negishi conditions, enabling access to complex architectures.

Stability and Degradation Pathways

The tert-butyl carbamate group is stable under basic conditions but cleaved by trifluoroacetic acid (TFA), facilitating deprotection in late-stage syntheses. Accelerated stability studies indicate no significant degradation at −20°C over six months.

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